2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde
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Overview
Description
“2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in recent years. A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . The procedure can be successfully applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives, using methyl ketone derivatives instead of enamines .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Scientific Research Applications
1. Molecular Framework and Electronic Structures
- 2-Amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, a related compound, demonstrates polarized electronic structures and forms a three-dimensional hydrogen-bonded framework. This is significant in understanding the molecular architecture and electronic properties of similar pyrimidine derivatives (Low et al., 2007).
2. Biological Activity Spectrum
- Derivatives of pyrido[1,2-a]pyrimidine, which are structurally related, exhibit a broad spectrum of biological activities, including antibacterial, fungicidal, and antiviral properties (Harutyunyan, 2016).
3. Synthesis of Substituted Pyrimidines
- Research into 4,6-dichloropyrimidine-5-carbaldehyde, a similar compound, has led to the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, which are valuable in medicinal chemistry for creating diverse pyrimidine-based structures (Zinchenko et al., 2017).
4. Catalyzed Cycloaddition Reactions
- The N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergo [4+2] cycloaddition reactions. Understanding these reactions is crucial for developing novel synthetic pathways in organic chemistry (Noguchi et al., 1997).
5. Inhibition Performance in Corrosion
- Although not directly related to “2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde,” the inhibition effect of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on carbon steel corrosion provides insights into the potential industrial applications of pyrimidine derivatives in corrosion prevention (Ech-chihbi et al., 2017).
Future Directions
The future directions in the research of pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-14-23-18-10-8-16(9-11-18)19-20-13-12-17(15-22)21-19/h8-13,15H,2-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIAMRBGLWECSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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